1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No.: 1264043-65-3
Cat. No.: VC11690592
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264043-65-3 |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H20N2O4/c1-5-22-14(19)12-9-16(4,15(20)21)18(17-12)13-8-10(2)6-7-11(13)3/h6-8H,5,9H2,1-4H3,(H,20,21) |
| Standard InChI Key | HQYUJPFERNQCCI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)C)C |
| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)C)C |
Introduction
1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and material science. Its structure features a pyrazole ring substituted with functional groups that enhance its chemical reactivity and biological activity. This compound is identified by PubChem CID 75358056 and has a molecular formula of , with a molecular weight of 304.34 g/mol .
Structural Characteristics
2.1 Molecular Structure
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Core Framework: The compound contains a pyrazole ring, which is a five-membered heterocycle consisting of three carbon atoms and two nitrogen atoms.
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Substituents:
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A 2,5-dimethylphenyl group at position 1.
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An ethoxycarbonyl group at position 3.
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A methyl group at position 5.
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A carboxylic acid moiety also attached to position 5.
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2.2 Visualization
The compound's structure can be represented in both 2D and 3D formats for computational modeling and analysis. The conformational flexibility due to the ethoxycarbonyl group may influence its binding properties in biological systems .
Synthesis Pathways
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions:
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Key Reagents:
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A substituted hydrazine derivative for forming the pyrazole ring.
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An α,β-unsaturated ester or diketone as the electrophilic partner.
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Reaction Conditions:
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Cyclization reactions are often carried out in ethanol or other polar solvents.
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Acidic or basic catalysts may be used to enhance reaction efficiency.
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The exact synthetic route for this specific compound is not detailed in the current literature but can be inferred from analogous pyrazole derivatives.
Potential Applications
5.1 Medicinal Chemistry
Pyrazole derivatives are well-known for their pharmacological properties, including:
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Anti-inflammatory activity.
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Antimicrobial effects.
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Potential as enzyme inhibitors.
The specific substitution pattern on this compound suggests it could be explored for similar bioactivities.
5.2 Material Science
The presence of both electron-donating (methyl) and electron-withdrawing (carboxylic acid) groups makes this compound a candidate for advanced material applications, such as:
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Organic semiconductors.
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Ligands in coordination chemistry.
Analytical Data
6.1 Spectroscopic Techniques
To confirm its structure, the following methods are typically employed:
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NMR Spectroscopy: Proton () and Carbon () NMR can identify the chemical environment of each atom.
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IR Spectroscopy: Useful for identifying functional groups like carboxylic acids and esters.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
6.2 Computational Modeling
Theoretical studies using density functional theory (DFT) can help predict its electronic properties and reactivity.
Research Outlook
Further research is required to explore the full potential of this compound:
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Biological Testing: Screening for antimicrobial, anticancer, or anti-inflammatory activities.
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Derivatization: Modifying substituents to enhance solubility or binding affinity.
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Material Applications: Investigating its use in organic electronics or as a precursor for functionalized polymers.
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